3,5-Di(trifluoromethyl)benzene-1-carbothioamide

Description

BenchChem offers high-quality 3,5-Di(trifluoromethyl)benzene-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Di(trifluoromethyl)benzene-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NS/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYYZIVORPIBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384527 | |

| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317319-15-6 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317319-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DI(TRIFLUOROMETHYL)BENZENE-1-CARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Thioamides in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1]. The 3,5-bis(trifluoromethyl)phenyl motif, in particular, is a recurring pharmacophore in a variety of biologically active compounds, valued for its strong electron-withdrawing nature and steric bulk. When this moiety is coupled with a thioamide functional group—a bioisostere of the ubiquitous amide bond—the resultant molecule, 3,5-Di(trifluoromethyl)benzene-1-carbothioamide, presents a compelling scaffold for further chemical exploration and drug discovery.

This technical guide offers a comprehensive overview of the core chemical properties of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide. As senior application scientists, our goal is to provide not just a compilation of data, but a cohesive narrative that explains the causality behind its synthesis, reactivity, and spectral characteristics. This document is designed to empower researchers to confidently handle, modify, and deploy this versatile chemical entity in their research endeavors.

Molecular Structure and Physicochemical Properties

3,5-Di(trifluoromethyl)benzene-1-carbothioamide is a crystalline solid at room temperature. The presence of two trifluoromethyl groups on the aromatic ring significantly influences its electronic and physical properties.

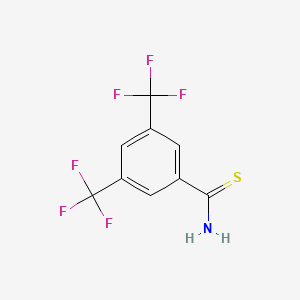

Diagram: Chemical Structure of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide

A 2D representation of the molecular structure.

| Property | Value | Source |

| CAS Number | 317319-15-6 | [2][3][4] |

| Molecular Formula | C₉H₅F₆NS | [2][3][4] |

| Molecular Weight | 273.20 g/mol | [2][3][4] |

| Appearance | Yellow crystals or powder | [3] |

| Melting Point | 109.0-119.0 °C | [3] |

| Purity (typical) | ≥96.0% (GC) | [3] |

Synthesis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide

The synthesis of this thioamide can be approached through two primary, reliable routes: the thionation of the corresponding benzamide and the direct conversion from the benzonitrile. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Thionation of 3,5-Bis(trifluoromethyl)benzamide

This is a widely employed and generally high-yielding method for the synthesis of thioamides. The core of this transformation is the replacement of the carbonyl oxygen with a sulfur atom.

Reaction Scheme:

Causality in Reagent Selection:

The most common and effective thionating agent for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)[5][6][7][8][9]. Its popularity stems from its mild reaction conditions and high efficiency compared to alternatives like phosphorus pentasulfide (P₄S₁₀), which often requires harsher conditions[5]. The reaction proceeds via a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond[9].

Experimental Protocol: Thionation with Lawesson's Reagent

This protocol is adapted from general procedures for the thionation of amides[5][7].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-bis(trifluoromethyl)benzamide (1.0 eq) in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF).

-

Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the solution. While a stoichiometric amount is 0.5 equivalents, a slight excess may be used to ensure complete conversion.

-

Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed. Reaction times can vary from a few hours to overnight.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If by-products from Lawesson's reagent are problematic for purification, a work-up procedure involving quenching with a reagent like ethylene glycol can be employed to decompose these phosphorus-containing species[7][8].

-

The solvent is removed under reduced pressure.

-

The crude product is then subjected to an aqueous work-up, typically by partitioning between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

The final purification is achieved by column chromatography on silica gel or by recrystallization to yield the pure 3,5-Di(trifluoromethyl)benzene-1-carbothioamide.

-

Diagram: Synthetic Workflow for Thionation

Workflow for the synthesis of the thioamide via thionation.

Route 2: Conversion from 3,5-Bis(trifluoromethyl)benzonitrile

An alternative route involves the addition of a sulfur source to the corresponding nitrile. This method can be advantageous if the benzonitrile is more readily available than the benzamide.

Reaction Scheme:

Sulfur Sources and Reaction Conditions:

Commonly, gaseous hydrogen sulfide (H₂S) is used in the presence of a base catalyst[10][11]. However, due to the toxicity and handling difficulties of H₂S, alternative methods using reagents like sodium hydrosulfide (NaSH) have been developed. For instance, treating the nitrile with sodium hydrogen sulfide monohydrate in a polar aprotic solvent like N,N-dimethylformamide (DMF) can yield the desired thioamide[12]. The electron-withdrawing trifluoromethyl groups on the aromatic ring facilitate the nucleophilic attack of the hydrosulfide ion on the nitrile carbon.

Spectral Properties and Characterization

Unambiguous characterization of the synthesized compound is paramount. The following sections detail the expected spectral data for 3,5-Di(trifluoromethyl)benzene-1-carbothioamide, based on the analysis of its structural components and comparison with related molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Protons: The substitution pattern of the benzene ring will give rise to two distinct signals. The proton at the C4 position (para to the thioamide group) will appear as a singlet, while the two equivalent protons at the C2 and C6 positions (ortho to the thioamide group) will also appear as a singlet. Due to the strong electron-withdrawing effect of the two trifluoromethyl groups and the thioamide group, these aromatic protons will be shifted downfield, likely in the range of δ 8.0-8.5 ppm .

-

Amide Protons (-NH₂): The two protons of the primary thioamide will appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is typically observed in the range of δ 7.5-9.5 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Thioamide Carbon (C=S): The thiocarbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of δ 190-210 ppm . This is a characteristic peak for thioamides and distinguishes it clearly from the amide carbonyl of the starting material (typically δ 165-175 ppm).

-

Aromatic Carbons:

-

The carbon attached to the thioamide group (C1) will be found around δ 135-145 ppm .

-

The carbons bearing the trifluoromethyl groups (C3 and C5) will appear as quartets due to coupling with the three fluorine atoms (¹JCF). These are expected around δ 130-135 ppm .

-

The trifluoromethyl carbons themselves (CF₃) will also be quartets and are typically found around δ 120-125 ppm .

-

The unsubstituted aromatic carbons (C2, C4, C6) will appear in the aromatic region, with their specific shifts influenced by the surrounding substituents.

-

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl groups.

-

A single signal is expected for the six equivalent fluorine atoms of the two CF₃ groups.

-

For a 3,5-bis(trifluoromethyl)phenyl group, this signal typically appears around δ -63 ppm (relative to CFCl₃)[13].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: The thioamide N-H bonds will give rise to one or two bands in the region of 3100-3400 cm⁻¹ .

-

C=S Stretching: The thiocarbonyl stretch is a key diagnostic peak. It is typically weaker than a C=O stretch and is found in the range of 1020-1250 cm⁻¹ .

-

C-F Stretching: Strong absorption bands corresponding to the C-F bonds of the trifluoromethyl groups will be prominent in the region of 1100-1350 cm⁻¹ .

-

Aromatic C-H and C=C Stretching: These will be observed in their usual regions, approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ , respectively.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): The expected molecular ion peak for C₉H₅F₆NS will be at m/z = 273.00 .

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the thioamide group or the trifluoromethyl groups.

Chemical Reactivity and Stability

The reactivity of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide is governed by the interplay between the thioamide functional group and the electron-deficient aromatic ring.

-

Stability: Thioamides are generally stable compounds under neutral conditions and can be stored at room temperature. However, they are more susceptible to hydrolysis under both acidic and basic conditions than their amide counterparts, which would convert the thioamide back to the corresponding amide or carboxylate. They are generally stable in common non-nucleophilic organic solvents like dichloromethane, THF, and toluene[14].

-

Reactivity of the Thioamide Group: The thiocarbonyl group is more polarized and the sulfur atom is a better nucleophile than the carbonyl oxygen. The carbon atom is also more electrophilic. This makes the thioamide group a versatile handle for further synthetic transformations, such as the synthesis of thiazoles and other sulfur-containing heterocycles.

-

Influence of Trifluoromethyl Groups: The two CF₃ groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, although this would require harsh conditions. In a drug development context, these groups are known to block metabolic oxidation of the aromatic ring, thereby increasing the metabolic stability and half-life of the molecule[1].

Applications in Drug Discovery and Development

While specific studies detailing the use of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide as a lead compound are not widely published, the structural motifs it contains are of significant interest to medicinal chemists.

-

Thioamide as an Amide Bioisostere: The thioamide group can serve as a replacement for an amide bond in a biologically active molecule. This substitution can alter the molecule's hydrogen bonding capacity, conformational preferences, and electronic properties, potentially leading to improved potency, selectivity, or pharmacokinetic properties[15].

-

The 3,5-Bis(trifluoromethyl)phenyl Moiety in Bioactive Molecules: This group is a key component in a number of therapeutic agents and clinical candidates. For instance, it is found in compounds designed as antagonists for substance P (neurokinin-1) receptors, which are targets for treating inflammatory diseases and psychiatric disorders[16]. Additionally, derivatives containing this moiety have been investigated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for managing dyslipidemia[17].

The combination of these two features in a single, synthetically accessible molecule makes 3,5-Di(trifluoromethyl)benzene-1-carbothioamide a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Diagram: Logic of Application in Drug Discovery

The rationale for the utility of this compound in medicinal chemistry.

Conclusion

3,5-Di(trifluoromethyl)benzene-1-carbothioamide is a chemical entity with a rich set of properties that make it highly relevant to contemporary chemical research, particularly in the field of drug development. Its synthesis is straightforward, relying on well-established thionation chemistry. The strong electron-withdrawing nature of the bis(trifluoromethyl)phenyl ring, combined with the unique characteristics of the thioamide group, provides a platform for creating molecules with enhanced metabolic stability and potentially novel biological activities. This guide has provided the foundational knowledge of its synthesis, characterization, and reactivity, intended to serve as a practical resource for scientists aiming to leverage the potential of this fluorinated building block.

References

-

PubChem. 3,5-Bis(trifluoromethyl)benzamide. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 3,5-Bis(trifluoromethyl)benzamide (CAS 22227-26-5). [Link]

-

Organic Chemistry Portal. Thionation Using Fluorous Lawesson's Reagent. [Link]

- Google Patents.

-

ResearchGate. Stability of thioamides?. [Link]

-

Beilstein Journals. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]

-

Journal of the American Chemical Society. n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. [Link]

-

ResearchGate. Thionation Using Fluorous Lawesson's Reagent | Request PDF. [Link]

-

Molecules. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

-

PubChemLite. 3,5-di(trifluoromethyl)benzene-1-carbothioamide (C9H5F6NS). [Link]

-

MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

PubChem. 3,5-DI(Trifluoromethyl)benzene-1-carbothioamide. [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Scribd. Approximate 1H and 13C NMR Shifts. [Link]

-

PubChem. 5-[5-[2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoylmethylamino]-4-(4-fluoro-2-methylphenyl)]-2-pyridinyl-2-alkyl-prolinamide as NK1 receptor antagonists - Patent US-9006271-B2. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. [Link]

-

ResearchGate. Structural Elucidation of the Solid Byproduct from the Use of 1,3,5-Tris(hydroxyalkyl)hexahydro-s-triazine Based Hydrogen Sulfide Scavengers. [Link]

-

PubMed. Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry. [Link]

-

PubMed Central. A timeline of hydrogen sulfide (H2S) research: from environmental toxin to biological mediator. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 3,5-Bis(trifluoromethyl)thiobenzamide, 97% | Fisher Scientific [fishersci.ca]

- 3. 3,5-Bis(trifluoromethyl)thiobenzamide, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

- 7. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A timeline of hydrogen sulfide (H2S) research: from environmental toxin to biological mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,5-DI(TRIFLUOROMETHYL)BENZENE-1-CARBOTHIOAMIDE synthesis - chemicalbook [chemicalbook.com]

- 13. 5-[5-[2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanomethylpropanoylmethylamino]-4-(4-fluoro-2-methylphenyl)]-2-pyridinyl-2-alkyl-prolinamide as NK1 receptor antagonists - Patent US-9006271-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemeo.com [chemeo.com]

- 15. 3-(Trifluoromethyl)thiobenzamide | CymitQuimica [cymitquimica.com]

- 16. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 17. US8975255B2 - Preparation and pharmaceuticals of biphenyl benzamide-derived derivatives - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3,5-Di(trifluoromethyl)benzene-1-carbothioamide (CAS 317319-15-6) for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide, a fluorinated aromatic thioamide of significant interest in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to explore the rationale behind its synthesis, its nuanced reactivity, and its burgeoning potential in the development of novel therapeutics. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile chemical entity.

Introduction and Molecular Overview

3,5-Di(trifluoromethyl)benzene-1-carbothioamide, registered under CAS number 317319-15-6, is a unique molecule characterized by a central benzene ring substituted with two trifluoromethyl groups and a carbothioamide (thioamide) functional group. The potent electron-withdrawing nature of the two trifluoromethyl groups profoundly influences the electronic properties of the aromatic ring and the reactivity of the thioamide moiety, making it a valuable building block in synthetic and medicinal chemistry.[1][2]

Table 1: Physicochemical Properties of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide

| Property | Value | Source |

| CAS Number | 317319-15-6 | [3][4] |

| Molecular Formula | C9H5F6NS | [3][4] |

| Molecular Weight | 273.20 g/mol | [4][5] |

| Appearance | White to off-white powder | [6] |

| Purity | Typically ≥97% | [7] |

Note: The physical properties listed are typical values and may vary slightly between different suppliers or batches.

The strategic placement of the trifluoromethyl groups at the 3 and 5 positions creates a distinct electronic environment. These groups are potent inductive electron withdrawers, which decreases the electron density of the benzene ring. This, in turn, impacts the acidity of the N-H protons of the thioamide group and the nucleophilicity of the sulfur atom. Understanding these electronic effects is paramount to predicting the compound's behavior in chemical reactions and biological systems.

Synthesis and Mechanistic Considerations

The synthesis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide is typically achieved through the thionation of the corresponding benzamide precursor, 3,5-bis(trifluoromethyl)benzamide. This transformation is a cornerstone of thioamide synthesis, and Lawesson's reagent is the most commonly employed thionating agent for this purpose due to its mild and efficient nature.[3][8]

Recommended Synthetic Protocol: Thionation using Lawesson's Reagent

This protocol outlines a reliable method for the synthesis of the title compound, emphasizing safety and yield optimization.

Step 1: Reaction Setup

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-bis(trifluoromethyl)benzamide (1.0 equivalent) in an anhydrous solvent such as toluene.

Causality Insight: The use of an inert atmosphere and anhydrous solvent is critical to prevent the hydrolysis of Lawesson's reagent, which would diminish its reactivity and lead to lower yields. Toluene is an excellent solvent for this reaction as it is relatively non-polar and has a high boiling point suitable for reflux conditions.

Step 2: Addition of Lawesson's Reagent

-

To the stirred solution, add Lawesson's reagent (0.5 equivalents) portion-wise.

Causality Insight: A 0.5 equivalency of Lawesson's reagent is often sufficient as the reagent contains two reactive phosphorus-sulfur ylide moieties. The reaction proceeds through a dissociative mechanism where the dimeric Lawesson's reagent is in equilibrium with a reactive dithiophosphine ylide monomer, which then reacts with the carbonyl group.[3][5]

Step 3: Reaction Progression

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

Step 4: Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 5: Product Characterization

-

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide make it a compelling scaffold and intermediate in drug discovery. The trifluoromethyl groups can enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and bioavailability.[1] The thioamide group is a versatile functional handle that can participate in a variety of chemical transformations and can also act as a key pharmacophore, engaging in hydrogen bonding and other interactions with biological targets.

Precursor to Heterocyclic Scaffolds: The Hantzsch Thiazole Synthesis

Thioamides are well-established precursors for the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles, such as thiazoles, which are present in numerous approved drugs. The Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, is a classic and reliable method for constructing the thiazole ring.[4][9][10][11]

Representative Protocol: Synthesis of a 2,4-Disubstituted Thiazole

Step 1: Reaction Setup

-

Dissolve 3,5-Di(trifluoromethyl)benzene-1-carbothioamide (1.0 equivalent) and an appropriate α-haloketone (e.g., 2-bromoacetophenone, 1.0 equivalent) in a suitable solvent like ethanol.

Step 2: Reaction

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

Causality Insight: The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. The electron-withdrawing trifluoromethyl groups on the phenyl ring of the thioamide increase the electrophilicity of the thioamide carbon and may influence the rate of the initial nucleophilic attack.

Step 3: Work-up and Purification

-

After cooling, the reaction mixture is typically concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is then washed, dried, and concentrated.

-

Purification is achieved by recrystallization or column chromatography.

Visualizing the Hantzsch Thiazole Synthesis

Caption: Synthetic utility in Hantzsch thiazole synthesis.

The 3,5-Bis(trifluoromethyl)phenyl Motif in Medicinal Chemistry

The 3,5-bis(trifluoromethyl)phenyl group is considered a "privileged motif" in drug design.[2] Its inclusion in a molecule can confer several advantageous properties:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug.

-

Lipophilicity: The trifluoromethyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Interactions: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.

For instance, this motif is found in potent inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for the treatment of hyperlipidemia.[12] It is also a key component in the development of novel antibacterial agents, including those active against drug-resistant strains like MRSA.[1][13]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3,5-Di(trifluoromethyl)benzene-1-carbothioamide.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3,5-Di(trifluoromethyl)benzene-1-carbothioamide is more than just a chemical intermediate; it is a strategically designed building block with significant potential for the development of novel chemical entities with therapeutic applications. Its unique electronic properties, conferred by the two trifluoromethyl groups, coupled with the versatile reactivity of the thioamide functional group, provide a rich platform for chemical exploration. The synthetic protocols outlined in this guide are robust and reproducible, offering a reliable entry point for researchers to access this valuable compound. As the demand for metabolically stable and biologically active small molecules continues to grow, the importance of fluorinated scaffolds like 3,5-Di(trifluoromethyl)benzene-1-carbothioamide in medicinal chemistry is poised to increase.

References

-

Lawesson's Reagent. Organic Chemistry Portal. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

-

Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

-

Mini Review on The Synthesis and Biological Impact of Thiazoles. Scite.ai. [Link]

-

3,5-DI(TRIFLUOROMETHYL)BENZENE-1-CARBOTHIOAMIDE. Chemspace. [Link]

-

Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. ACS Publications. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. [Link]

-

Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. PubMed. [Link]

-

3,5-DI(TRIFLUOROMETHYL)BENZENE-1-CARBOTHIOAMIDE. Molport. [Link]

-

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Royal Society of Chemistry. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. ResearchGate. [Link]

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. archives.ijper.org [archives.ijper.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. kuey.net [kuey.net]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 9. bepls.com [bepls.com]

- 10. tandfonline.com [tandfonline.com]

- 11. scite.ai [scite.ai]

- 12. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 3,5-bis(trifluoromethyl)benzenecarbothioamide: Synthesis, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 3,5-bis(trifluoromethyl)benzenecarbothioamide, a fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors. The strategic incorporation of two trifluoromethyl (-CF3) groups onto the phenyl ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.[1][2] This document details the compound's chemical properties, provides validated, step-by-step synthetic protocols, outlines methods for analytical characterization, and discusses critical safety and handling procedures. The insights and methodologies presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction: Rationale for Scientific Interest

The field of medicinal chemistry continuously seeks molecular scaffolds that can enhance the pharmacological profiles of therapeutic agents. 3,5-bis(trifluoromethyl)benzenecarbothioamide emerges as a compound of interest due to the convergence of two powerful chemical motifs: the trifluoromethyl-substituted phenyl ring and the thioamide functional group.

The Pivotal Role of Trifluoromethyl Groups in Drug Design

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, with a significant percentage of top-selling pharmaceuticals containing fluorine.[3] Its inclusion in a molecular structure can profoundly alter physicochemical and biological properties.[1]

-

Enhanced Lipophilicity: The -CF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing -CF3 groups can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[1][2]

-

Binding Affinity: As a potent electron-withdrawing group, the -CF3 moiety can modulate the acidity or basicity of nearby functional groups and alter the electronic landscape of an aromatic ring. This can lead to stronger, more selective binding interactions with biological targets like enzymes or receptors.[1]

The Thioamide Functional Group: A Bioisostere with Unique Properties

A thioamide is a functional group where the oxygen atom of an amide is replaced by a sulfur atom.[4] This substitution creates a valuable bioisostere—a group that can replace another while retaining or enhancing biological activity.

-

Modified H-Bonding: The thioamide group has altered hydrogen bonding capabilities compared to an amide, which can lead to different binding conformations and affinities.

-

Increased Lipophilicity: The sulfur atom makes the thioamide group more lipophilic than its amide counterpart.

-

Chemical Stability and Reactivity: Thioamides exhibit different reactivity profiles, offering alternative synthetic handles for further molecular elaboration.[4] They have been successfully incorporated into peptides and other bioactive molecules to improve their therapeutic properties.[4]

The combination of the 3,5-bis(trifluoromethyl)phenyl core—a key intermediate in pharmacologically active compounds like substance P receptor antagonists—with the thioamide functional group makes 3,5-bis(trifluoromethyl)benzenecarbothioamide a highly attractive building block for creating novel chemical entities with potentially superior drug-like properties.[5]

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational for its use in research and development.

Table 1: Chemical Identifiers for 3,5-bis(trifluoromethyl)benzenecarbothioamide

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3,5-bis(trifluoromethyl)benzenecarbothioamide | [6][7] |

| CAS Number | 317319-15-6 | [6][8] |

| Molecular Formula | C₉H₅F₆NS | [6][8] |

| Molecular Weight | 273.20 g/mol | [6][8] |

| InChI Key | OWYYZIVORPIBPZ-UHFFFAOYSA-N | [6][8] |

| SMILES | NC(=S)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |[8] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Yellow crystals or powder | [7] |

| Melting Point | 113-115 °C | [9] |

| Boiling Point | 241.2 ± 50.0 °C (Predicted) | [9] |

| Purity | ≥96.0% (Typically available) |[7] |

Synthesis and Purification

The most direct and reliable synthesis of 3,5-bis(trifluoromethyl)benzenecarbothioamide involves the thionation of the corresponding nitrile, 3,5-bis(trifluoromethyl)benzonitrile. This approach avoids the need to first synthesize and isolate the corresponding carboxylic acid or benzoyl chloride. Several methods exist for this conversion; presented here is a robust protocol utilizing phosphorus pentasulfide (P₄S₁₀), which is known for its efficiency and relatively mild conditions.[10]

Recommended Protocol: Thionation using Phosphorus Pentasulfide

This protocol describes the conversion of 3,5-bis(trifluoromethyl)benzonitrile to the target thioamide. The rationale for using P₄S₁₀ in ethanol is its proven effectiveness for both aromatic and aliphatic nitriles, often resulting in high yields and clean reactions with straightforward work-up procedures.[10]

Materials and Equipment:

-

3,5-bis(trifluoromethyl)benzonitrile

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous Ethanol (EtOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-bis(trifluoromethyl)benzonitrile (1.0 eq).

-

Reagent Addition: Add anhydrous ethanol to dissolve the nitrile (approx. 5-10 mL per gram of nitrile). To this solution, add phosphorus pentasulfide (P₄S₁₀, 0.4 eq) portion-wise. Causality Note: Portion-wise addition helps to control any initial exotherm. Ethanol serves as a mild solvent that facilitates the reaction without leading to significant side products.[10]

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water or crushed ice.

-

Neutralization & Extraction: Neutralize the aqueous mixture by slowly adding a saturated solution of NaHCO₃ until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Trustworthiness Note: The neutralization step removes acidic byproducts. Multiple extractions ensure complete recovery of the organic product.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification

The crude product obtained is typically a solid. Further purification can be achieved by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol/water or hexanes/ethyl acetate mixture) and allow it to cool slowly to form pure crystals.

-

Silica Gel Chromatography: If impurities are present, dissolve the crude product in a minimal amount of dichloromethane and purify via column chromatography using a hexane/ethyl acetate gradient.

Analytical Characterization

To confirm the identity and purity of the synthesized 3,5-bis(trifluoromethyl)benzenecarbothioamide, a suite of analytical techniques should be employed.

Table 3: Expected Analytical Data

| Technique | Expected Result |

|---|---|

| ¹H NMR | Aromatic protons will appear as singlets in the δ 7.5-8.5 ppm range. Protons of the -NH₂ group will appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. |

| ¹⁹F NMR | A single resonance corresponding to the two equivalent -CF₃ groups. |

| ¹³C NMR | A resonance for the thioamide carbon (C=S) typically appears downfield (>190 ppm). Aromatic carbons will be visible, with those attached to -CF₃ groups appearing as quartets due to C-F coupling. The -CF₃ carbon itself will also be a quartet. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (approx. 3100-3400), C=S stretching (thiocarbonyl, approx. 1200-1400), and C-F stretching (strong, approx. 1100-1300). |

| Mass Spec (MS) | The molecular ion peak [M]⁺ should be observed at m/z = 273.20. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₉H₅F₆NS. |

Safety, Handling, and Storage

Working with fluorinated aromatic compounds requires adherence to strict safety protocols. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from analogous structures like 3,5-bis(trifluoromethyl)benzamide and general chemical safety principles should be applied.[6][11][12]

-

GHS Hazards: Based on aggregated data for this compound, it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: A standard laboratory coat is required.

-

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3,5-bis(trifluoromethyl)benzenecarbothioamide is a specialized chemical intermediate with significant potential in the development of new pharmaceuticals and advanced materials. Its synthesis from the corresponding nitrile is achievable through established methods, and its unique electronic and steric properties, conferred by the dual trifluoromethyl groups and the thioamide moiety, make it a compelling building block for modern chemical research. This guide provides the foundational knowledge for scientists to synthesize, characterize, and safely handle this compound, enabling its effective application in drug discovery and beyond.

References

-

Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

-

ACS Publications. Chemists Find General Thioamide Synthesis | C&EN Global Enterprise. [Link]

-

Organic Chemistry Portal. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. [Link]

- Various Authors. Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Multiple Sources.

-

Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Pace, V., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2023. [Link]

-

PubChem. 3,5-DI(Trifluoromethyl)benzene-1-carbothioamide. [Link]

-

ACD/Labs. Rule C-543 Thiocarboxylic Acids Derivatives. [Link]

-

Koyiparambath, V. P., et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Wikipedia. Thioamide. [Link]

-

PubChem. Thioamide deriv. 73. [Link]

-

Cheméo. Chemical Properties of 3,5-Bis(trifluoromethyl)benzamide. [Link]

-

IUPAC Gold Book. thio. [Link]

-

IUPAC Compendium of Chemical Terminology. thio. [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)benzamide. [Link]

-

PubChem. N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide. [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]

-

ResearchGate. (PDF) Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]

-

ResearchGate. An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations. [Link]

-

PubMed Central. Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thioamide - Wikipedia [en.wikipedia.org]

- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 6. 3,5-DI(Trifluoromethyl)benzene-1-carbothioamide | C9H5F6NS | CID 2806924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Bis(trifluorométhyl)thiobenzamide, 97 %, Thermo Scientific Chemicals 250 mg | Buy Online [thermofisher.com]

- 8. 3,5-Bis(trifluoromethyl)thiobenzamide, 97% | Fisher Scientific [fishersci.ca]

- 9. 317319-15-6 CAS MSDS (3,5-DI(TRIFLUOROMETHYL)BENZENE-1-CARBOTHIOAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. 3,5-Bis(trifluoromethyl)benzamide | C9H5F6NO | CID 519927 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Trifluoromethylated Carbothioamides

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues | MDPI [mdpi.com]

- 12. Lawesson's Reagent [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 21. Synthesis of N-trifluoromethyl amides from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activities of Carbothioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbothioamide functional group, a fascinating isostere of the ubiquitous amide bond, has garnered significant attention in medicinal chemistry. Its unique physicochemical properties impart distinct pharmacological profiles to parent molecules, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the diverse therapeutic potential of carbothioamide derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for evaluating these biological effects. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the discovery of novel carbothioamide-based therapeutic agents.

Introduction: The Carbothioamide Scaffold in Medicinal Chemistry

The replacement of an amide's carbonyl oxygen with sulfur creates a thioamide, a structural modification that profoundly alters a molecule's properties. Thioamides exhibit a longer C=S bond compared to the C=O bond, increased lipophilicity, and different hydrogen bonding capabilities. These features make the carbothioamide moiety a "privileged" scaffold in drug design, capable of enhancing membrane permeability, modulating target binding, and improving metabolic stability. Carbothioamide-containing compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This guide will systematically explore these key biological domains.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Carbothioamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.

Mechanisms of Anticancer Action

-

DNA Intercalation and Binding: A primary mechanism for many carbothioamide-based compounds is their interaction with DNA. Pyrazoline derivatives containing a carbothioamide group, for instance, have been shown to bind non-covalently to DNA, interfering with replication and transcription processes, ultimately leading to apoptosis.

-

Enzyme Inhibition:

-

VEGFR-2 Inhibition: Certain hydrazine-1-carbothioamide derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow. By blocking VEGFR-2, these compounds can stifle tumor development.

-

PI3K/Akt/mTOR Pathway Inhibition: Carbazole-based carbothioamide scaffolds have demonstrated the ability to target the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for tumor cell survival and proliferation, and its inhibition can induce apoptosis and cell cycle arrest.

-

-

Induction of Apoptosis: Flow cytometry analysis has confirmed that potent carbothioamide derivatives induce apoptosis in cancer cells, such as human lung cancer (A549) and cervical cancer (HeLa) cell lines. This programmed cell death is a hallmark of effective anticancer agents.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of carbothioamide derivatives is highly dependent on their structural features. For pyrazoline-carbothioamide hybrids, the nature and position of substituents on the aromatic rings significantly influence their cytotoxic activity. For example, specific substitutions can enhance DNA binding affinity or improve the fit within an enzyme's active site. This underscores the importance of rational design in optimizing the anticancer effects of these compounds.

Quantitative Data on Anticancer Activity

The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazoline-Carbothioamide (3a) | A549 (Lung) | 13.49 ± 0.17 | |

| Pyrazoline-Carbothioamide (3a) | HeLa (Cervical) | 17.52 ± 0.09 | |

| Pyrazoline-Carbothioamide (3h) | A549 (Lung) | 22.54 ± 0.25 | |

| Pyrazoline-Carbothioamide (3h) | HeLa (Cervical) | 24.14 ± 0.86 | |

| Carbazole-Carbothioamide (4o) | MCF-7 (Breast) | 2.02 | |

| Carbazole-Carbothioamide (4r) | MCF-7 (Breast) | 4.99 |

Notably, several of these compounds show low toxicity against normal human cell lines, indicating a favorable therapeutic window.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the carbothioamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Staurosporine). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

-

Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The carbothioamide moiety is present in several natural and synthetic compounds with significant antibacterial and antifungal properties.

Mechanisms of Antimicrobial Action

-

Inhibition of DNA Gyrase: The natural product closthioamide, which contains multiple thioamide groups, exerts its antibacterial effect by inhibiting the ATPase activity of DNA gyrase and topoisomerase IV. This effectively blocks DNA replication in pathogens like Staphylococcus aureus and Enterococcus faecalis. The thioamide moieties are crucial for this activity, as their replacement with amides abolishes the antibacterial effect.

-

Disruption of Cell Wall Synthesis: While not fully elucidated for all derivatives, some heterocyclic carbothioamides are hypothesized to interfere with the synthesis of the bacterial cell wall, a mechanism common to many antibiotics.

-

Enzyme Inhibition: Carbothioamide derivatives can act as inhibitors for essential microbial enzymes. For example, some have shown potent urease inhibitory activity, which is relevant for combating Helicobacter pylori infections.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the carbothioamide derivative in a liquid growth medium in a 96-well plate. Growth is assessed by visual inspection of turbidity after a set incubation period.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. Typically, this is done by adding 100 µL of MHB to all wells, adding 100 µL of a concentrated stock of the compound to the first well, and then serially transferring 100 µL across the plate.

-

Inoculation: Add a defined volume (e.g., 5-10 µL) of the standardized bacterial inoculum to each well, except for a sterility control well (medium only). Also include a positive growth control well (inoculum in medium without the compound).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no turbidity (visible growth). The result is reported in µg/mL or µM.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Carbothioamide derivatives have shown potential as anti-inflammatory agents, primarily through the modulation of key signaling pathways.

Mechanism of Anti-inflammatory Action: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. It controls the expression of pro-inflammatory genes, including cytokines like TNF-α and interleukins.

-

Canonical NF-κB Pathway: In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli (like TNF-α or LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.

-

Point of Intervention: Certain thalidomide dithiocarbamate analogs, which contain a carbothioamide-like structure, have demonstrated a pronounced inhibitory effect on NF-κB (p65) production. By preventing NF-κB activation or translocation, these compounds can effectively suppress the production of inflammatory mediators like TNF-α and nitric oxide (NO).

Antiviral Activity

The thioamide functional group has also been incorporated into molecules with notable antiviral activity.

Mechanisms of Antiviral Action

-

Nucleocapsid Protein (NCp7) Targeting: Dithiobisbenzamides, which are related to thioamides, have shown activity against HIV-1 and HIV-2. Their mechanism involves targeting the viral nucleocapsid protein NCp7, which contains crucial zinc finger domains. These compounds cause the ejection of zinc from these fingers, disrupting viral replication.

-

Inhibition of Viral Assembly: While research is ongoing, some carbothioamide-containing heterocyclic compounds are being investigated for their ability to interfere with the assembly of viral components, such as the coat protein of Tobacco Mosaic Virus (TMV), preventing the formation of new, infectious virions.

Conclusion and Future Perspectives

Carbothioamide derivatives represent a versatile and highly valuable scaffold in modern drug discovery. Their ability to engage in a wide range of biological activities—from anticancer and antimicrobial to anti-inflammatory and antiviral—stems from the unique properties conferred by the thioamide group. The structure-activity relationships explored to date highlight a clear path for rational design, allowing for the optimization of potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate novel derivatives and elucidate their mechanisms of action. Future research should focus on leveraging computational modeling to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and to design next-generation compounds with enhanced efficacy and safety profiles, ultimately unlocking the full therapeutic potential of this remarkable chemical class.

References

- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.

- Nature Publishing Group. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Oeckinghaus, A., & Ghosh, S. (2009).

- Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017).

- Roche. (n.d.).

- Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.

- CLYTE Technologies. (2025).

- Al-Thawadi, G. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- Lopatkin, A. J., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.

- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.

- Suddason, T., & Hanafiah, A. (2021).

- Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. University of California, Santa Barbara.

- Microbe Investigations. (n.d.).

- Kumar, S., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega.

- Al-Warhi, T., et al. (2025). New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors. Current Cancer Drug Targets.

- ResearchGate. (n.d.). Already-reported bioactive carbothioamide derivatives.

- Kumar, S., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega.

- Shawali, A. S., et al. (n.d.). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d]triazolo[4,3-a]pyrimidines. MDPI.

- Ali, F., et al. (2021). Structure−activity relationship of compounds 1−5.

-

Ali, B., et al. (2025). Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking. ResearchGate. [Link]

- Kumar, S., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. PubMed Central.

- Kuthning, A., et al. (2020).

- Kumar, S., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega.

- Çapan, İ., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. AVESİS.

- Wang, Y., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. PMC.

- Wang, Y., et al. (2024). Unlocking the potential of the thioamide group in drug design and development.

- Lee, Y. (2016). Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone. SciSpace.

- BenchChem. (2025). The Biological Activity of Chromane-3-carbothioamide: A Technical Guide. BenchChem.

- Kamal, A., et al. (n.d.).

- OUCI. (n.d.). Thioamides in medicinal chemistry and as small molecule therapeutic agents. OUCI.

- Zahran, M. A., et al. (2015).

- Kamal, A., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. PubMed.

- Channar, P. A., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors.

- Channar, P. A., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. MDPI.

- Thioamides are naturally occurring isosteres of oxoamides in peptide and protein backbones and their properties have been explored extensively in organic and medicinal chemistry, leading to FDA approved drugs contain thiocarbonyls such as propylthiouracil and thiamazole used for the tre

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal, transforming the landscape of modern drug discovery.[1] This powerful substituent can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacological profile.[1] This guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group in drug design. We will delve into the fundamental physicochemical properties conferred by this unique moiety, elucidate its impact on pharmacokinetic and pharmacodynamic parameters, detail synthetic strategies for its incorporation, and examine its successful application in marketed pharmaceuticals. This document is intended to serve as a technical resource for researchers and professionals engaged in the design and development of novel therapeutics.

The Physicochemical Impact of the Trifluoromethyl Group: A Paradigm Shift in Molecular Properties

The introduction of a trifluoromethyl group into a drug candidate can dramatically alter its physicochemical properties, often leading to significant improvements in its drug-like characteristics.[2][3] These changes stem from the unique electronic nature and steric bulk of the CF3 group.

Modulation of Lipophilicity: A Double-Edged Sword

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the trifluoromethyl group.[4] The CF3 group is highly lipophilic, a property that can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[5][6] This increased lipid solubility can lead to improved absorption and distribution.[7] However, excessive lipophilicity can also lead to undesirable effects such as increased metabolic clearance and off-target toxicity. Therefore, the strategic placement of the CF3 group is crucial for fine-tuning the optimal lipophilicity of a drug candidate.[8][9]

Table 1: Comparative Lipophilicity (LogP) of Analogues

| Parent Compound | Analogue with -CH3 | LogP | Analogue with -CF3 | LogP | Fold Change in Lipophilicity |

| Benzene | Toluene | 2.11 | Benzotrifluoride | 2.53 | ~2.6 |

| Aniline | p-Toluidine | 1.39 | p-Trifluoromethylaniline | 2.45 | ~11.5 |

Note: LogP values are representative and can vary based on the specific molecule and measurement conditions.

Enhancing Metabolic Stability: Blocking the Metabolic "Hot Spot"

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[5][10][11] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[6][10][11] By replacing a metabolically labile group, such as a methyl (-CH3) group, with a CF3 group, a common site of metabolism can be effectively blocked.[10][11] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[10][11]

Caption: Metabolic blocking effect of the trifluoromethyl group.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity of nearby functional groups.[6] For instance, the presence of a CF3 group can lower the pKa of an adjacent acidic proton, making the compound more acidic.[6] Conversely, it can decrease the basicity of a nearby amine. This modulation of pKa can have profound effects on a drug's solubility, ionization state at physiological pH, and its ability to interact with biological targets.

Pharmacodynamic Consequences of Trifluoromethylation

The altered physicochemical properties induced by the trifluoromethyl group directly translate into significant effects on a drug's interaction with its biological target.

Enhancing Binding Affinity and Selectivity

The electronic and steric properties of the CF3 group can lead to stronger and more specific interactions with the target protein.[5][7] Its electron-withdrawing nature can enhance electrostatic and hydrogen bonding interactions.[8][12] Furthermore, the bulkiness of the CF3 group, larger than a methyl group, can promote favorable hydrophobic interactions and improve the shape complementarity of the drug within the binding pocket, leading to increased affinity and selectivity.[8][12]

Caption: Enhanced drug-target binding with a CF3 group.

Bioisosteric Replacement

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl, ethyl, isopropyl, and even a chlorine atom.[8] This allows medicinal chemists to probe the structure-activity relationship (SAR) of a compound by systematically replacing different groups with a CF3 group to optimize its pharmacological profile.

Synthetic Methodologies for Trifluoromethylation

The introduction of the trifluoromethyl group into organic molecules has historically been a synthetic challenge. However, significant advancements in recent years have led to the development of a diverse array of reliable and efficient trifluoromethylation methods.

Nucleophilic Trifluoromethylation

This approach involves the use of a nucleophilic "CF3-" source. A widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often referred to as Ruppert's reagent.[8] This reagent, in the presence of a fluoride source, can introduce the CF3 group to a variety of electrophilic substrates, including aldehydes, ketones, and imines.

Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert's Reagent

-

Reaction Setup: To a solution of the aldehyde (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 equiv).

-

Reagent Addition: Slowly add trifluoromethyltrimethylsilane (TMSCF3) (1.5 equiv) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents deliver a "CF3+" equivalent to nucleophilic substrates. Umemoto's and Togni's reagents are prominent examples of hypervalent iodine compounds that serve as effective electrophilic trifluoromethylating agents.[8] These reagents are particularly useful for the trifluoromethylation of enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic compounds.

Radical Trifluoromethylation

Radical trifluoromethylation methods have gained significant traction due to their mild reaction conditions and broad substrate scope. These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, such as trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent), which then adds to the substrate.

Transition-Metal-Catalyzed Trifluoromethylation

Transition-metal catalysis, particularly with copper and palladium, has revolutionized the formation of C(sp2)-CF3 bonds.[8] These methods allow for the direct trifluoromethylation of aryl and heteroaryl halides and boronic acids, providing a powerful tool for late-stage functionalization in drug discovery programs.[8][9]

Caption: General workflow for transition-metal-catalyzed trifluoromethylation.

Case Studies: The Trifluoromethyl Group in Action

The profound impact of the trifluoromethyl group is best illustrated by its presence in numerous blockbuster drugs across various therapeutic areas.

Fluoxetine (Prozac®): A Revolution in Antidepressant Therapy

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a classic example of the successful application of the trifluoromethyl group.[13][14] The para-trifluoromethyl group on the phenoxy ring is crucial for its activity and pharmacokinetic profile.[13] It enhances the lipophilicity of the molecule, facilitating its entry into the central nervous system.[9] Furthermore, the CF3 group contributes to the metabolic stability of fluoxetine, leading to a longer half-life.[7]